2-Methylpteridine
CAS No.: 2432-20-4
Cat. No.: VC3903571
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2432-20-4 |
|---|---|
| Molecular Formula | C7H6N4 |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 2-methylpteridine |
| Standard InChI | InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3 |
| Standard InChI Key | BIGRRCHSUAXSEE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=CN=C2C=N1 |
| Canonical SMILES | CC1=NC2=NC=CN=C2C=N1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Methylpteridine consists of a pteridine core (C₆H₄N₄) with a methyl group (-CH₃) at the 2-position. The planar structure facilitates π-π stacking interactions, while the methyl group influences solubility and steric hindrance in reactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source Citation |
|---|---|---|
| Molecular Formula | C₇H₆N₄ | |
| Molecular Weight | 146.15 g/mol | |
| Melting Point | 307°C (decomposes) | |
| Solubility | Moderate in polar aprotic solvents | |
| logP | ~1.5 (predicted) |
Spectral Characteristics
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UV-Vis: Absorbance maxima at 260–280 nm due to conjugated π-system .
-
NMR: Distinct shifts for methyl protons (δ 2.4–2.6 ppm) and aromatic protons (δ 8.1–9.3 ppm) .
Synthesis Methodologies
Condensation of Acylated Pyrimidines
A patented route involves reacting diacetylated 2,4,6-triamino-5-nitrosopyrimidine with active methylene compounds (e.g., phenylacetonitrile) in ethanol under basic conditions . This method achieves yields of 65–75% but requires careful control of acylation to avoid overfunctionalization.
Example Reaction:
Key conditions: 80°C, 2–4 hours .
Flow Chemistry Adaptations
While flow synthesis is well-established for 2-methylpyridines , its application to pteridines remains exploratory. Preliminary studies suggest that microreactors could enhance regioselectivity in methylpteridine synthesis by minimizing side reactions .
Challenges in Regioselectivity
The 2-position’s reactivity often leads to competing methylation at the 4- or 7-positions. Catalysts like Raney® nickel and organic cobalt complexes have been tested to improve selectivity .
Biological Activities and Applications
Table 2: Bioactivity Profile
Industrial and Material Science Applications
2-Methylpteridine’s electronic properties make it a candidate for organic semiconductors. Its derivatives are also used in agrochemicals as intermediates for nitrapyrin-like compounds .
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